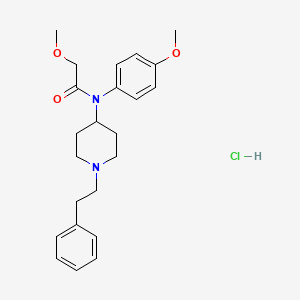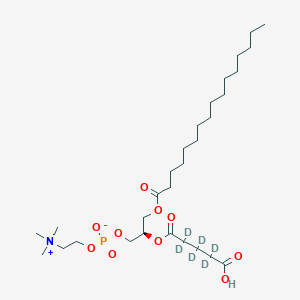
PGPC-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
PGPC-d6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PGPC molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the PGPC molecule, resulting in the formation of this compound. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .
Análisis De Reacciones Químicas
PGPC-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
PGPC-d6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of PGPC and related compounds by gas chromatography or liquid chromatography-mass spectrometry . In biology and medicine, this compound is used to study the role of oxidized phospholipids in various biological processes, including oxidative stress, lipid peroxidation, and cell signaling . It is also used in research related to cardiovascular diseases, atherosclerosis, and coronary artery disease . In industry, this compound is used in the development of high-purity lipid standards and pharmaceutical products .
Mecanismo De Acción
PGPC-d6 exerts its effects by activating peroxisome proliferator-activated receptor alpha in a concentration-dependent manner. This activation leads to an increase in the expression of vascular cell adhesion molecule 1 and E-selectin in human aortic endothelial cells, as well as the binding of these cells by monocytes and polymorphonuclear neutrophils . This compound also increases total 5-lipoxygenase metabolites in murine resident peritoneal macrophages and induces apoptosis in A7r5 rat aortic smooth muscle cells . The molecular targets and pathways involved in these effects include the peroxisome proliferator-activated receptor alpha signaling pathway and the oxidative stress response pathway .
Comparación Con Compuestos Similares
PGPC-d6 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include other deuterium-labeled phosphatidylcholines and oxidized phospholipids, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine and its oxidized forms . These compounds share similar chemical structures and biological activities but differ in their specific applications and properties .
Propiedades
Fórmula molecular |
C29H56NO10P |
|---|---|
Peso molecular |
615.8 g/mol |
Nombre IUPAC |
[(2R)-2-(4-carboxy-2,2,3,3,4,4-hexadeuteriobutanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1/i18D2,19D2,21D2 |
Clave InChI |
CDZVJFRXJAUXPP-KXHOITNYSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


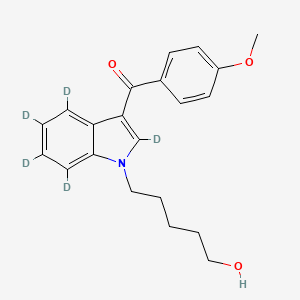
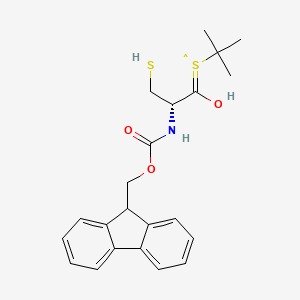
![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)
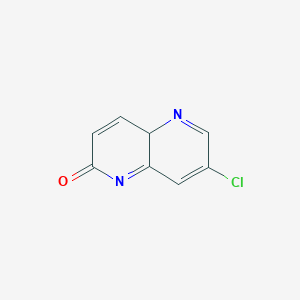
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
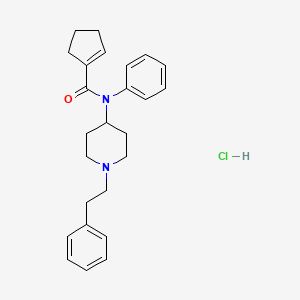
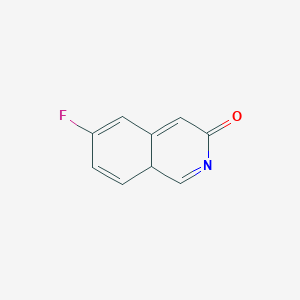
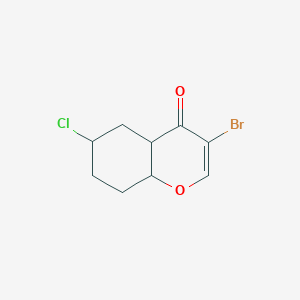
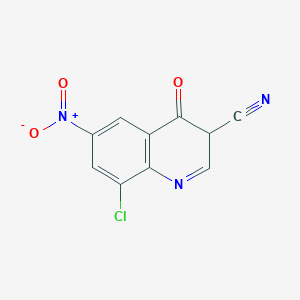
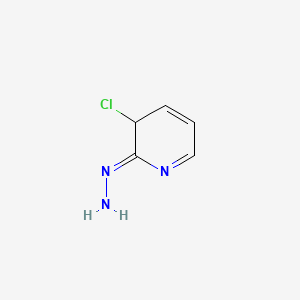
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
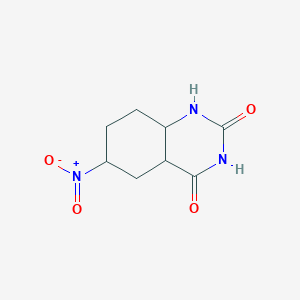
![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
